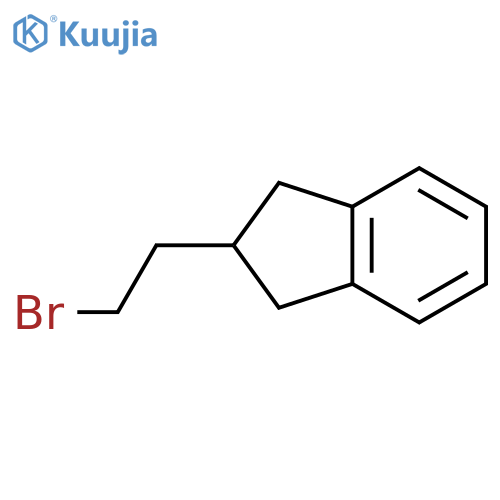Cas no 159011-42-4 (2-(2-bromoethyl)-2,3-dihydro-1H-indene)

159011-42-4 structure
商品名:2-(2-bromoethyl)-2,3-dihydro-1H-indene
2-(2-bromoethyl)-2,3-dihydro-1H-indene 化学的及び物理的性質
名前と識別子
-
- 1H-Indene, 2-(2-bromoethyl)-2,3-dihydro-
- 2-(2-bromoethyl)-2,3-dihydro-1H-indene
- 1H-INDENE,2-(2-BROMOETHYL)-2,3-DIHYDRO
- EN300-1913041
- SCHEMBL5724900
- 159011-42-4
-
- MDL: MFCD11617160
- インチ: InChI=1S/C11H13Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2
- InChIKey: OIPRQXFOJMFNIB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2CC(CCBr)CC2=C1
計算された属性
- せいみつぶんしりょう: 224.02006g/mol
- どういたいしつりょう: 224.02006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
2-(2-bromoethyl)-2,3-dihydro-1H-indene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1913041-0.1g |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
159011-42-4 | 0.1g |
$342.0 | 2023-09-17 | ||
| Enamine | EN300-1913041-0.05g |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
159011-42-4 | 0.05g |
$229.0 | 2023-09-17 | ||
| Enamine | EN300-1913041-0.5g |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
159011-42-4 | 0.5g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1913041-1.0g |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
159011-42-4 | 1g |
$1515.0 | 2023-06-02 | ||
| Enamine | EN300-1913041-2.5g |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
159011-42-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1913041-5.0g |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
159011-42-4 | 5g |
$4391.0 | 2023-06-02 | ||
| Enamine | EN300-1913041-1g |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
159011-42-4 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1913041-0.25g |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
159011-42-4 | 0.25g |
$487.0 | 2023-09-17 | ||
| Enamine | EN300-1913041-5g |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
159011-42-4 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1913041-10g |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
159011-42-4 | 10g |
$4236.0 | 2023-09-17 |
2-(2-bromoethyl)-2,3-dihydro-1H-indene 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
159011-42-4 (2-(2-bromoethyl)-2,3-dihydro-1H-indene) 関連製品
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
